molecular formula C8H15NO4S B13189266 N-(4-Hydroxy-1,1-dioxo-1lambda6-thiolan-3-yl)-2-methylpropanamide

N-(4-Hydroxy-1,1-dioxo-1lambda6-thiolan-3-yl)-2-methylpropanamide

Cat. No.: B13189266
M. Wt: 221.28 g/mol
InChI Key: WWHJBZLZJRGCCP-UHFFFAOYSA-N
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Description

N-(4-Hydroxy-1,1-dioxo-1lambda6-thiolan-3-yl)-2-methylpropanamide is a chemical compound with the molecular formula C7H13NO5S and a molecular weight of 223.25 g/mol . This compound is characterized by the presence of a thiolane ring, a hydroxyl group, and an amide group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Hydroxy-1,1-dioxo-1lambda6-thiolan-3-yl)-2-methylpropanamide typically involves the reaction of 4-hydroxy-1,1-dioxo-1lambda6-thiolane with 2-methylpropanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification methods such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-(4-Hydroxy-1,1-dioxo-1lambda6-thiolan-3-yl)-2-methylpropanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-Hydroxy-1,1-dioxo-1lambda6-thiolan-3-yl)-2-methylpropanamide has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-Hydroxy-1,1-dioxo-1lambda6-thiolan-3-yl)-2-methylpropanamide involves its interaction with specific molecular targets and pathways. The hydroxyl and amide groups play crucial roles in its binding to enzymes and receptors, leading to various biochemical effects. The thiolane ring may also contribute to its reactivity and stability in biological systems .

Comparison with Similar Compounds

Similar Compounds

  • 3-[(4-Hydroxy-1,1-dioxo-1lambda6-thiolan-3-yl)amino]propanoic acid
  • 4-Hydroxy-1,1-dioxo-1lambda6-thiolane derivatives

Uniqueness

N-(4-Hydroxy-1,1-dioxo-1lambda6-thiolan-3-yl)-2-methylpropanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C8H15NO4S

Molecular Weight

221.28 g/mol

IUPAC Name

N-(4-hydroxy-1,1-dioxothiolan-3-yl)-2-methylpropanamide

InChI

InChI=1S/C8H15NO4S/c1-5(2)8(11)9-6-3-14(12,13)4-7(6)10/h5-7,10H,3-4H2,1-2H3,(H,9,11)

InChI Key

WWHJBZLZJRGCCP-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)NC1CS(=O)(=O)CC1O

Origin of Product

United States

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